Cas no 851949-16-1 (ethyl 5-(4-ethoxybenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno3,4-dpyridazine-1-carboxylate)

ethyl 5-(4-ethoxybenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno3,4-dpyridazine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- ethyl 5-(4-ethoxybenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno3,4-dpyridazine-1-carboxylate
- ethyl 5-(4-ethoxybenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
- Thieno[3,4-d]pyridazine-1-carboxylic acid, 5-[(4-ethoxybenzoyl)amino]-3-(4-fluorophenyl)-3,4-dihydro-4-oxo-, ethyl ester
- ethyl 5-(4-ethoxybenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
- ethyl 5-[(4-ethoxybenzoyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
- AKOS024590185
- AB00670352-01
- F0641-0295
- 851949-16-1
-
- Inchi: 1S/C24H20FN3O5S/c1-3-32-17-11-5-14(6-12-17)21(29)26-22-19-18(13-34-22)20(24(31)33-4-2)27-28(23(19)30)16-9-7-15(25)8-10-16/h5-13H,3-4H2,1-2H3,(H,26,29)
- InChI Key: FFMVEDZFNCBNGI-UHFFFAOYSA-N
- SMILES: C1(C(OCC)=O)=NN(C2=CC=C(F)C=C2)C(=O)C2=C(NC(=O)C3=CC=C(OCC)C=C3)SC=C12
Computed Properties
- Exact Mass: 481.11077008g/mol
- Monoisotopic Mass: 481.11077008g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 34
- Rotatable Bond Count: 8
- Complexity: 796
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.9
- Topological Polar Surface Area: 126Ų
Experimental Properties
- Density: 1.39±0.1 g/cm3(Predicted)
- pka: 12.03±0.20(Predicted)
ethyl 5-(4-ethoxybenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno3,4-dpyridazine-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0641-0295-20μmol |
ethyl 5-(4-ethoxybenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851949-16-1 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0641-0295-40mg |
ethyl 5-(4-ethoxybenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851949-16-1 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0641-0295-4mg |
ethyl 5-(4-ethoxybenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851949-16-1 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0641-0295-10μmol |
ethyl 5-(4-ethoxybenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851949-16-1 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0641-0295-100mg |
ethyl 5-(4-ethoxybenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851949-16-1 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F0641-0295-20mg |
ethyl 5-(4-ethoxybenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851949-16-1 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0641-0295-50mg |
ethyl 5-(4-ethoxybenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851949-16-1 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0641-0295-3mg |
ethyl 5-(4-ethoxybenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851949-16-1 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0641-0295-1mg |
ethyl 5-(4-ethoxybenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851949-16-1 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0641-0295-75mg |
ethyl 5-(4-ethoxybenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851949-16-1 | 90%+ | 75mg |
$208.0 | 2023-05-17 |
ethyl 5-(4-ethoxybenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno3,4-dpyridazine-1-carboxylate Related Literature
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Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289
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Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432
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Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137
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Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068
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Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466
Additional information on ethyl 5-(4-ethoxybenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno3,4-dpyridazine-1-carboxylate
Ethyl 5-(4-Ethoxybenzamido)-3-(4-Fluorophenyl)-4-Oxo-3H,4H-Thieno[3,4-d]Pyridazine-1-Carboxylate: A Comprehensive Overview
Ethyl 5-(4-Ethoxybenzamido)-3-(4-Fluorophenyl)-4-Oxo-3H,4H-Thieno[3,4-d]Pyridazine-1-Carboxylate (CAS No. 851949-16-1) is a complex organic compound with a unique structural composition that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound belongs to the class of thienopyridazines, which are heterocyclic aromatic compounds known for their versatile applications in drug design and advanced materials. The molecule's structure is characterized by a thienopyridazine core, which is fused with a benzene ring and substituted with various functional groups, including an ethoxybenzamido group and a fluorophenyl group. These substituents play a crucial role in determining the compound's chemical properties and biological activity.
The synthesis of Ethyl 5-(4-Ethoxybenzamido)-3-(4-Fluorophenyl)-4-Oxo-3H,4H-Thieno[3,4-d]Pyridazine-1-Carboxylate involves a multi-step process that typically begins with the preparation of the thienopyridazine core. This is followed by the introduction of the substituents through nucleophilic aromatic substitution or other suitable methods. The presence of the ethoxy group in the benzamido substituent enhances the compound's solubility in organic solvents, making it more amenable to further chemical modifications. Recent studies have explored the use of microwave-assisted synthesis techniques to optimize the reaction conditions and improve yield.
One of the most notable applications of this compound is in the field of medicinal chemistry. The thienopyridazine moiety is known to exhibit significant biological activity, particularly as an inhibitor of certain enzymes and receptors involved in disease pathways. For instance, recent research has demonstrated that Ethyl 5-(4-Ethoxybenzamido)-3-(4-Fluorophenyl)-4-Oxo-3H,4H-Thieno[3,4-d]Pyridazine-1-Carboxylate exhibits potent inhibitory activity against kinase enzymes, which are critical targets in cancer therapy. The fluorophenyl group attached to the molecule contributes to its lipophilicity, enhancing its ability to cross cellular membranes and bind to target proteins.
In addition to its pharmacological applications, this compound has also been investigated for its potential use in materials science. The thienopyridazine core exhibits interesting electronic properties that make it a candidate for use in organic electronics. Recent studies have explored its application as a component in organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). The presence of electron-withdrawing groups such as the oxo group and fluorophenyl substituent modulates the electronic characteristics of the molecule, making it suitable for these advanced applications.
The structural versatility of Ethyl 5-(4-Ethoxybenzamido)-3-(4-Fluorophenyl)-4-Oxo-3H,4H-Thieno[3,4-d]Pyridazine-1-Carboxylate allows for further functionalization to tailor its properties for specific applications. For example, researchers have explored the substitution of different groups at various positions on the thienopyridazine ring to enhance its stability or alter its reactivity. These modifications have led to the development of derivatives with improved pharmacokinetic profiles or enhanced electronic properties.
From an environmental perspective, understanding the degradation pathways and toxicity profile of this compound is essential for its safe handling and disposal. Recent studies have focused on evaluating its biodegradability under various environmental conditions. The results indicate that while Ethyl 5-(4-Ethoxybenzamido)-3-(4-Fluorophenyl)-4-Oxo-3H,4H-Thieno[3,4-d]Pyridazine-1-Carboxylate exhibits moderate biodegradability under aerobic conditions, further research is required to assess its long-term impact on ecosystems.
In conclusion, Ethyl 5-(4-Ethoxybenzamido)-3-(4-Fluorophenyl)-4-Oxo-3H,4H-Thieno[3,
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